molecular formula C9H12N2O B1617125 Phenethylurea CAS No. 2158-04-5

Phenethylurea

Cat. No. B1617125
CAS RN: 2158-04-5
M. Wt: 164.2 g/mol
InChI Key: ZMTSMVZAFDWQRM-UHFFFAOYSA-N
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Description

Phenethylurea is a compound with the molecular weight of 164.21 . Its IUPAC name is N-(2-phenylethyl)urea .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, tert-butylphenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and their structures were confirmed by NMR, FTIR, and mass spectrometry techniques . Another study reported the synthesis of phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups .

Scientific Research Applications

  • Metabolic Effects in Diabetics and Normal Subjects : Phenethylbiguanide, a derivative of Phenethylurea, has been studied for its effects on carbohydrate, protein, and electrolyte metabolism, as well as adrenal function. It was found to influence blood glucose levels under various testing procedures, including fasting and glucose tolerance tests, both in healthy subjects and diabetic patients (Fajans, Moorhouse, Doorenbos, Louis, & Conn, 1960).

  • Pharmacological Activity of Phenylethanoid Glycosides : Phenylethanoid glycosides, which have a phenethyl alcohol moiety, have been characterized for their diverse bioactivities. This includes neuroprotective, anti-inflammatory, antioxidant, antibacterial, antivirus, cytotoxic, immunomodulatory, and enzyme inhibitory effects (Xue & Yang, 2016).

  • Inhibition of Calcium-Stimulated Mitochondrial Respiration : Research has shown that the (+) isomer of alpha-(N-1-phenethyl) urea can inhibit calcium-stimulated mitochondrial respiration. This suggests a role for a calcium-specific protein in energized mitochondrial calcium uptake (Davidoff, Haas, & Bertolini, 1976).

  • Chemopreventive Effects in Cancer : Phenethyl isothiocyanate, related to this compound, has shown effectiveness in inhibiting tumor formation and carcinogenesis in various models. It demonstrates potential as a chemopreventive agent in conditions such as oral cancer (Solt, Chang, Helenowski, & Rademaker, 2003).

  • Role in Bioremediation and Biopolymer Production : Studies on Methylosinus trichosporium OB3b, a methane-oxidizing bacterium, have shown potential applications of this compound derivatives in bioremediation of chlorinated hydrocarbons and in the production of biopolymers like poly‐β‐hydroxybutyrate (Shah, Hanna, & Taylor, 1996).

  • Metabolic Pathway Engineering for Phenethylamine Production : Phenethylamine synthesis has been achieved by modifying the metabolic pathways in Escherichia coli, using genes encoding various enzymes. This represents an application in biotechnology and industrial fermentation (Xu & Zhang, 2020).

  • Effects on Bacterial Ultrastructure : Phenethyl alcohol has been studied for its impact on the ultrastructure of Escherichia coli, providing insights into its effect on cellular components (Woldringh, 1973).

Safety and Hazards

Phenethylurea is classified as having acute toxicity - Category 4, Oral, and Skin irritation, Category 2 . It’s harmful if swallowed and causes skin irritation . In case of accidental ingestion or skin contact, it’s advised to seek medical help immediately .

properties

IUPAC Name

2-phenylethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTSMVZAFDWQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175931
Record name Urea, phenethyl-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2158-04-5
Record name N-(2-Phenylethyl)urea
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Record name Phenethylurea
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Record name Phenethylurea
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Record name Urea, phenethyl-
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Record name (2-phenylethyl)urea
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Record name PHENETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea, and how were they confirmed?

A: Both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and characterized using a combination of spectroscopic techniques. These included Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. These methods confirmed the molecular structures of the compounds. [, ]

Q2: How do computational chemistry methods contribute to understanding these compounds?

A: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, employing different hybrid functionals like B3LYP, B3P86, and PBE0 with the 6-311++G(d,p) basis set, have been used to predict the spectroscopic properties of these compounds. The solvent effects were also considered using the implicit IEFPCM model. These calculations showed a strong correlation (R² > 90%) with experimental data. Notably, the calculations revealed that conformational changes had a negligible impact on the absorption maximum (λmax) of these compounds. []

Q3: What insights into intermolecular interactions were gained from Hirshfeld surface analysis?

A: Hirshfeld surface analysis, coupled with electrostatic potential calculations, revealed that the dominant intermolecular interactions in both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea involve hydrogen atoms. These H---H interactions accounted for 39.6% and 46.3% of the closest contacts in the respective compounds, highlighting their significance in the solid-state packing and potential physicochemical properties. []

Q4: Has research explored the structure-activity relationship of phenethylurea derivatives for specific biological targets?

A: Yes, studies have investigated modifications of the this compound scaffold to target the mu-opioid receptor (MOR). For instance, replacing the hydroxybenzene group in the compound PZM21 with a benzodioxolane group led to derivatives with enhanced analgesic activity and a greater bias toward G protein signaling compared to the parent compound. This highlights the impact of structural changes on the activity and selectivity profile of this compound derivatives. []

Q5: Are there examples of stereospecific activity observed with this compound derivatives?

A: Research has shown that the (+) isomer of α-(N-1-phenethyl) urea acts as a moderately potent inhibitor of Ca²⁺-stimulated mitochondrial respiration and ⁴⁵Ca²⁺ uptake, with 50% inhibition observed at 0.18 mM. In contrast, the (-) isomer showed no effect at concentrations up to 4 mM. This highlights the importance of stereochemistry in the biological activity of these compounds. []

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